molecular formula C15H15Cl2NO2S B7580218 2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

Cat. No. B7580218
M. Wt: 344.3 g/mol
InChI Key: PVZTUENQFDVTSY-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as DCMF, is a sulfonamide-based compound that has been widely used in scientific research. DCMF has been found to exhibit potent inhibitory effects on certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the target enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of acetylcholinesterase by this compound can lead to an increase in the levels of acetylcholine, which can have a number of effects on the nervous system, including increased muscle contraction and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to using this compound. For example, this compound may not be selective for a particular enzyme, and may also inhibit other enzymes that are not the target of the experiment. Additionally, the use of this compound may not be suitable for in vivo experiments, as it may have toxic effects on living organisms.

Future Directions

There are several future directions for research involving 2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes. This could lead to more precise studies of various biochemical and physiological processes. Another area of interest is the development of new applications for this compound, such as in the treatment of neurological disorders. Finally, there is also a need for further research into the toxicity of this compound, particularly in vivo, to ensure its safety for use in scientific research.

Synthesis Methods

The synthesis of 2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain pure this compound. The yield of this compound is typically around 60-70%.

Scientific Research Applications

2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been widely used in scientific research due to its potent inhibitory effects on certain enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a valuable tool in the study of various neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-10-3-5-12(6-4-10)9-18-21(19,20)15-7-11(2)13(16)8-14(15)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZTUENQFDVTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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